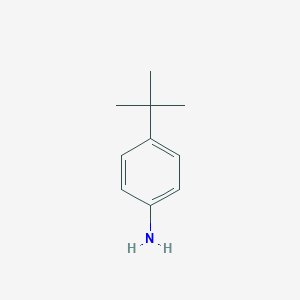

4-tert-Butylaniline

Descripción general

Descripción

4-tert-Butylaniline (C₁₀H₁₅N, molecular weight: 149.24 g/mol) is a substituted aromatic amine with a tert-butyl group (-C(CH₃)₃) at the para position of the benzene ring. Key properties include:

- Physical Properties: Melting point (15–16°C), boiling point (235°C), density (0.941 g/mL), and refractive index (1.538) . It is light-sensitive and insoluble in water .

- Synthesis: Prepared via catalytic hydrogenation of N-Cbz-4-tert-butylaniline (quantitative yield) or deacetylative amination (94% yield) .

- Applications: Used in organic synthesis (e.g., β-amino acid esters , triphenylamine-containing diamines , and multiresonant thermally activated delayed fluorescent materials) , catalysis , and hydroamination reactions .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

4-tert-Butylaniline is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It has been involved in the production of:

- Antifungal Agents : The compound is used to synthesize antifungal medications, leveraging its reactivity with different electrophiles to create complex structures necessary for biological activity.

- Dyes and Pigments : It acts as a precursor for dyes, particularly those used in textiles and coatings, due to its ability to form stable colored compounds.

Friedel-Crafts Alkylation

This compound undergoes Friedel-Crafts alkylation reactions, which allow for the introduction of bulky substituents onto aromatic rings. For instance, it can react with benzhydrol to produce bulky derivatives such as 2,6-bis-(diphenylmethyl)-4-tert-butylaniline, showcasing its utility in creating complex organic molecules that are important in both academic research and industrial applications .

Reactions with Formic Acid

When reacted with formic acid, this compound produces formic acid-(4-tert-butyl-anilide), which can be further utilized in various synthetic pathways . This reaction exemplifies its role in forming amide linkages that are crucial for drug development.

Materials Science Applications

This compound is significant in the development of advanced materials:

- Thermally Activated Delayed Fluorescent (TADF) Materials : It has been incorporated into TADF systems for organic light-emitting diodes (OLEDs), enhancing their efficiency and performance . The incorporation of this compound helps suppress non-radiative decay processes, leading to brighter and more efficient light-emitting devices.

Case Study 1: Synthesis of Dinitrotriphenylamine Derivatives

In a study focused on synthesizing new triphenylamine-containing diamine monomers, this compound was used effectively to create 4-tert-butyl-4′,4″-dinitrotriphenylamine. This compound has potential applications in organic electronics due to its favorable electronic properties .

Case Study 2: Biochemical Studies

Research has shown that derivatives of this compound can be used to study biochemical effects such as oxidative stress on cell metabolism. This application underscores the compound's relevance in pharmacological studies and toxicology .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-tert-butylaniline involves its interaction with various molecular targets, primarily through its amino group. It can form Schiff bases with aldehydes and ketones, which are crucial in many biochemical pathways. The tert-butyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes, thereby modulating their activity .

Comparación Con Compuestos Similares

Electronic and Steric Effects on Reactivity

The tert-butyl group is a strong electron-donating group (EDG) due to its inductive and steric effects. Comparisons with other substituted anilines highlight distinct reactivity trends:

Key Findings :

- Electron-Donating Groups (EDGs) : Tert-butyl and methoxy groups enhance nucleophilicity, facilitating reactions like Michael additions . The tert-butyl group’s steric bulk may stabilize intermediates or reduce side reactions .

- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) decrease reactivity due to reduced electron density on the aromatic ring .

Physicochemical Properties and Drug-Like Behavior

- This compound: High hydrophobicity (logP ~2.6 estimated) due to the tert-butyl group, making it suitable for hydrophobic modifications in catalysis . However, its drug-like properties are suboptimal compared to 2-amino-5-tert-butylpyridine, which offers improved metabolic stability and solubility .

- 2-Amino-5-tert-butylpyridine: A pyridine-based analogue with enhanced solubility and reduced metabolic clearance, preferred in pharmaceutical applications .

Comparative Performance in Specific Reactions

Actividad Biológica

4-tert-Butylaniline, a compound with the molecular formula CHN, is a substituted aniline that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and implications in various fields, including pharmacology and agriculture.

| Property | Value |

|---|---|

| Molecular Weight | 149.23 g/mol |

| Melting Point | 15-16 °C |

| Boiling Point | 235 °C |

| Density | 0.941 g/cm³ |

| Solubility | Insoluble in water |

Synthesis and Derivatives

This compound is synthesized through various methods, including reactions with formic acid to produce formic acid-(4-tert-butyl-anilide). It serves as a precursor for synthesizing more complex compounds such as 4-tert-butyl-4′,4′′-dinitrotriphenylamine, which has potential applications in organic electronics and materials science .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, certain synthesized derivatives have shown potent bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The strongest antibacterial activity was observed in compounds like ethyl (4-tert-butylcyclohexylidene)acetate, which demonstrated effectiveness against Escherichia coli as well .

Insecticidal Activity

In agricultural applications, this compound derivatives have been evaluated for their insecticidal properties. One study highlighted the attractant properties of a bromolactone derivative against larvae of Alphitobius diaperinus, along with its moderate antifeedant effects against aphids (Myzus persicae). This suggests potential use in pest management strategies .

Case Studies

- Antibacterial Efficacy : A study published in Chemistry & Biodiversity evaluated the antibacterial properties of several derivatives of this compound. The findings indicated that these compounds could inhibit the growth of pathogenic bacteria effectively, highlighting their potential as new antimicrobial agents .

- Insect Behavior Modification : Research focusing on the behavioral effects of terpenoid lactones, including those derived from this compound, demonstrated their ability to deter feeding in pests like aphids. This study provides insights into how these compounds can be integrated into sustainable agricultural practices to control pest populations without relying solely on synthetic pesticides .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 4-tert-Butylaniline in academic laboratories?

- Methodological Answer : The synthesis typically involves alkylation of aniline derivatives using tert-butyl halides or Friedel-Crafts alkylation under controlled conditions. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the tert-butyl group’s presence and aromatic proton integration. Gas chromatography-mass spectrometry (GC-MS) ensures purity, while elemental analysis validates molecular composition . For new compounds, include melting point determination and high-performance liquid chromatography (HPLC) data to verify identity and purity .

Q. How should researchers handle safety concerns when working with this compound in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines: use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store in airtight containers away from oxidizers, and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported inhibitory effects of this compound on mushroom tyrosinase activity?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, substrate concentration). Design dose-response experiments with standardized L-DOPA oxidation assays, controlling for enzyme source (e.g., Agaricus bisporus vs. recombinant human tyrosinase). Use Lineweaver-Burk plots to determine inhibition kinetics (competitive vs. non-competitive) and validate results with statistical tools like ANOVA to assess reproducibility .

Q. How does the steric bulk of the tert-butyl group in this compound influence its reactivity in Schiff base formation compared to linear alkyl analogs?

- Methodological Answer : Conduct kinetic studies using microreactor systems (e.g., MALDI-chip devices) to monitor imine formation with 4-tert-butylbenzaldehyde. Compare reaction rates to n-butyl analogs via real-time mass spectrometry. Computational modeling (DFT) can further elucidate steric effects on transition-state geometries .

Q. What methodologies optimize the use of this compound in supramolecular chemistry applications, such as hydrogen-bonded macrocycles?

- Methodological Answer : Employ X-ray crystallography to analyze crystal packing and hydrogen-bonding patterns. Use titration calorimetry (ITC) to quantify binding affinities with complementary partners (e.g., carboxylic acids). Compare results to less sterically hindered anilines to evaluate the tert-butyl group’s role in self-assembly efficiency .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in physicochemical property data (e.g., logP, solubility) for this compound across literature sources?

- Methodological Answer : Replicate measurements under standardized conditions (e.g., shake-flask method for logP, HPLC for solubility). Cross-validate with computational tools like COSMO-RS. Report uncertainties (e.g., ±SD in triplicate experiments) and contextualize discrepancies via meta-analysis of solvent systems and temperature effects .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data of this compound in ecotoxicological studies?

- Methodological Answer : Apply probit or logit regression models to calculate LC50/EC50 values. Use bootstrap resampling to estimate confidence intervals and assess normality via Shapiro-Wilk tests. For non-linear responses, consider hierarchical Bayesian models to account for between-study heterogeneity .

Q. Experimental Design

Q. How can microfluidic systems enhance kinetic studies of this compound in organocatalytic reactions?

- Methodological Answer : Integrate microreactors with inline monitoring ports (e.g., MALDI-MS) to track intermediate formation. Optimize chip design for laminar flow to minimize diffusion effects. Use deuterated analogs (e.g., 4-n-Butylaniline-d15) as internal standards for precise quantification .

Q. What controls are critical when evaluating this compound’s stability under photolytic or oxidative conditions?

- Methodological Answer : Include dark controls and radical scavengers (e.g., BHT) to distinguish photodegradation from auto-oxidation. Monitor degradation via UV-Vis spectroscopy and LC-MS. Perform accelerated aging studies at elevated temperatures with Arrhenius modeling to predict shelf-life .

Q. Literature and Reproducibility

Q. How can researchers ensure reproducibility when citing synthetic protocols for this compound derivatives?

- Methodological Answer : Provide detailed Supplementary Information (SI) with step-by-step procedures, including exact molar ratios, solvent grades, and purification methods (e.g., column chromatography conditions). Reference commercial suppliers (e.g., Sigma-Aldrich) for critical reagents and validate yields via independent replication .

Métodos De Preparación

Multi-Step Synthesis via Acylation and Alkaline Hydrolysis

The most robust method for synthesizing tert-butyl-substituted anilines involves a multi-step process starting from tert-butylphenol derivatives. A Chinese patent (CN114773206B) outlines a scalable approach for o-tert-butylaniline, which can be adapted for the para isomer by modifying the starting material .

Reaction Pathway

-

Step 1: Alkylation of Phenol

-

Reactants : 4-tert-Butylphenol and a halogenated compound (e.g., chloroacetamide)

-

Conditions :

-

Solvent: Methyl ethyl ketone (MEK) or acetonitrile

-

Base: Sodium hydroxide (3–6 molar equivalents)

-

Temperature: 45–65°C

-

Duration: 4–8 hours

-

-

Mechanism : Nucleophilic substitution at the phenolic oxygen, forming an ether intermediate.

-

-

Step 2: Acylation

-

Reactants : Ether intermediate and acyl chloride (e.g., acetyl chloride)

-

Conditions :

-

Solvent: Aprotic solvent (e.g., toluene)

-

Temperature: Reflux (110–120°C)

-

-

Product : Acetylated intermediate, which enhances stability for subsequent reactions.

-

-

Step 3: Ammonolysis and Hydrolysis

Key Considerations

-

Regioselectivity : Using 4-tert-butylphenol instead of 2-tert-butylphenol ensures para-substitution.

-

Safety : Avoids hazardous reagents like sodium hydride (NaH) in favor of NaOH/KOH.

-

Scalability : Continuous flow reactors improve efficiency in industrial settings.

Direct Amination of Tertiary Alcohols

A method analogous to the synthesis of 4-butylaniline (CAS 104-13-2) can be adapted for tert-butyl derivatives .

Procedure

-

Reactants : 1-(4-tert-Butylphenyl)ethanol, sodium azide (NaN₃), trifluoroacetic acid (TFA)

-

Conditions :

-

Solvent: n-Hexane

-

Acid: TFA (18 equivalents)

-

Temperature: 40°C

-

Duration: 4 hours

-

-

Mechanism : Acid-catalyzed dehydration of the alcohol to form a carbocation, followed by azide substitution and reduction to the amine.

Challenges

-

Steric Hindrance : The tert-butyl group may reduce reaction efficiency compared to linear analogs.

-

Side Reactions : Competing pathways (e.g., elimination) require precise control of acid concentration.

Friedel-Crafts Alkylation with Aniline Protection

Friedel-Crafts alkylation is theoretically viable but limited by the reactivity of aniline’s amino group. A protective-group strategy mitigates this:

Steps

-

Protection : Acetylation of aniline using acetic anhydride to form acetanilide.

-

Alkylation :

-

Reactants : Acetanilide, tert-butyl chloride, AlCl₃ (catalyst)

-

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0–5°C

-

-

-

Deprotection : Hydrolysis of the acetyl group using HCl or NaOH.

Limitations

-

Para Selectivity : Moderate due to the directing effect of the acetyl group.

-

Yield : Typically <50% for hindered tert-butyl groups.

Ullmann-Type Coupling for Aryl Amines

Modern transition-metal-catalyzed methods offer improved regiocontrol:

Reaction Design

-

Reactants : 4-Bromo-tert-butylbenzene, ammonia or urea

-

Catalyst : Copper(I) iodide, ligand (e.g., 1,10-phenanthroline)

-

Conditions :

-

Solvent: DMSO or DMF

-

Temperature: 100–120°C

-

Base: K₃PO₄

-

Advantages

-

Precision : High para selectivity.

-

Functional Group Tolerance : Compatible with sensitive groups.

Data Tables

Table 1: Comparison of Synthesis Methods

*Reported for linear butyl analog.

Table 2: Industrial vs. Laboratory Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Purification | Column Chromatography | Distillation/Recrystallization |

| Catalyst Recovery | Not feasible | Continuous recycling |

| Typical Purity | >95% | >99% |

Propiedades

IUPAC Name |

4-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDWWAVNELMWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048181 | |

| Record name | 4-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-92-6 | |

| Record name | 4-tert-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H9440ZOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.